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molecular formula C15H10ClF3N2O6S B1673529 Fomesafen CAS No. 72178-02-0

Fomesafen

Cat. No. B1673529
M. Wt: 438.8 g/mol
InChI Key: BGZZWXTVIYUUEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04369316

Procedure details

A stirred solution is prepared containing 39.5 g of 2-amino-5-(2-chloro-4-trifluoromethylphenoxy)-N-methanesulphonyl benzamide of the formula (V), R1 =methyl, 1380 ml of glacial acetic acid and 1.0 g of concentrated nitric acid at about 40° C. To the solution is added 138 g of a 30% by weight hydrogen peroxide in water solution and the reaction mixture is raised to and maintained at about 70° C. for 20 hours. The solution is then poured slowly into about 3 liters of ice water with precipitation of crude product. After filtration, the product is isolated as a solid, m.p. 175°-183° C., containing 68% of the compound of formula (I), R1 =methyl, as determined by high pressure liquid chromatography, thin layer chromatography and its mass spectrum. Recrystallization from aqueous methanol yields the product 5-(2-chloro-4-trifluoromethylphenoxy)-2-nitro-N-methanesulphonyl benzamide, m.p. 216°-218° C.
Name
2-amino-5-(2-chloro-4-trifluoromethylphenoxy)-N-methanesulphonyl benzamide
Quantity
39.5 g
Type
reactant
Reaction Step One
[Compound]
Name
( V )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1380 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
3 L
Type
reactant
Reaction Step Three
[Compound]
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( I )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:14]=[CH:13][C:12]([O:15][C:16]2[CH:21]=[CH:20][C:19]([C:22]([F:25])([F:24])[F:23])=[CH:18][C:17]=2[Cl:26])=[CH:11][C:3]=1[C:4]([NH:6][S:7]([CH3:10])(=[O:9])=[O:8])=[O:5].C(O)(=O)C.[N+:31]([O-:34])(O)=[O:32].OO>O>[Cl:26][C:17]1[CH:18]=[C:19]([C:22]([F:23])([F:25])[F:24])[CH:20]=[CH:21][C:16]=1[O:15][C:12]1[CH:13]=[CH:14][C:2]([N+:31]([O-:34])=[O:32])=[C:3]([CH:11]=1)[C:4]([NH:6][S:7]([CH3:10])(=[O:8])=[O:9])=[O:5]

Inputs

Step One
Name
2-amino-5-(2-chloro-4-trifluoromethylphenoxy)-N-methanesulphonyl benzamide
Quantity
39.5 g
Type
reactant
Smiles
NC1=C(C(=O)NS(=O)(=O)C)C=C(C=C1)OC1=C(C=C(C=C1)C(F)(F)F)Cl
Name
( V )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1380 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
ice water
Quantity
3 L
Type
reactant
Smiles
Step Four
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
( I )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A stirred solution is prepared
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is raised to and
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the product is isolated as a solid, m.p. 175°-183° C.
CUSTOM
Type
CUSTOM
Details
Recrystallization from aqueous methanol

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(OC=2C=CC(=C(C(=O)NS(=O)(=O)C)C2)[N+](=O)[O-])C=CC(=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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